ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a (2-bromophenyl)methyl group at the 1-position and an ethyl carboxylate ester at the 4-position. The bromine atom at the ortho position of the benzyl substituent introduces steric hindrance and electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions. This compound’s structural features make it a candidate for pharmaceutical and materials science research, particularly in studies exploring halogen bonding and steric effects.
Properties
IUPAC Name |
ethyl 1-[(2-bromophenyl)methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJMMQXEXKCWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azide Intermediate
- Starting from 2-bromobenzyl halide or alcohol derivatives, nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (around 70°C) affords the corresponding 2-bromobenzyl azide.
- Typical yields for this substitution step range from 70% to 80%.
Preparation of the Alkyne Derivative
- The alkyne component is often an ethyl propiolate or similar alkyne bearing the ethyl carboxylate group.
- This alkyne serves as the dipolarophile in the CuAAC reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The azide and alkyne are reacted in the presence of a copper(I) catalyst (e.g., CuI or CuSO₄ with sodium ascorbate) and a base such as triethylamine.
- Solvents like acetonitrile or a mixture of water and tetrahydrofuran (THF) are commonly used.
- The reaction proceeds at room temperature or slightly elevated temperatures (up to 50°C) for 3–12 hours.
- This step yields the 1,4-disubstituted 1,2,3-triazole ring with regioselectivity.
- Yields for this step typically range from 70% to 85%.
Purification and Characterization
- The crude product is purified by column chromatography.
- Characterization is performed using ^1H NMR, ^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Example Synthetic Route Summary
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Bromobenzyl bromide + NaN₃, DMF, 70°C, 3 h | Formation of 2-bromobenzyl azide | 75–80 |
| 2 | Ethyl propiolate (alkyne) | Prepared or commercially available | — |
| 3 | Azide + Alkyne, CuI, Et₃N, MeCN, RT, 3–6 h | CuAAC to form triazole ring | 70–85 |
| 4 | Purification by chromatography | Isolation of this compound | — |
Detailed Research Findings and Notes
- The copper(I)-catalyzed azide-alkyne cycloaddition is the key step in forming the 1,2,3-triazole ring with high regioselectivity and yield.
- The presence of the 2-bromophenyl substituent on the azide allows for further functionalization if desired (e.g., Suzuki–Miyaura cross-coupling).
- The ethyl carboxylate group is generally introduced via the alkyne component (e.g., ethyl propiolate) to ensure correct substitution at the 4-position of the triazole.
- Reaction conditions such as solvent, temperature, and catalyst loading can be optimized to improve yield and purity.
- The compound’s molecular weight is approximately 310.15 g/mol with molecular formula C₁₂H₁₂BrN₃O₂.
- Spectroscopic data typically show characteristic triazole proton signals around δ 8.0 ppm in ^1H NMR and confirm the substitution pattern.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Azide formation | NaN₃, DMF, 70°C, 3 h | Efficient nucleophilic substitution |
| Alkyne used | Ethyl propiolate or analog | Provides ethyl carboxylate group |
| Catalyst | CuI or CuSO₄ + sodium ascorbate | Copper(I) essential for regioselectivity |
| Base | Triethylamine or Hunig’s base | Neutralizes acid formed |
| Solvent | Acetonitrile, THF/H₂O mixture | Polar aprotic solvents preferred |
| Temperature | Room temperature to 50°C | Mild conditions preserve sensitive groups |
| Reaction time | 3–12 hours | Depends on scale and substrate |
| Yield (CuAAC step) | 70–85% | High efficiency typical |
Literature Context and Additional Insights
- Similar compounds with bromophenyl substituents have been synthesized using this approach as reported in various studies on triazole derivatives with biological activities, including enzyme inhibition (e.g., carbonic anhydrase-II inhibitors).
- The use of aqueous or mixed aqueous-organic media for the CuAAC reaction has been shown to improve environmental friendliness and sometimes yield.
- Post-synthesis modifications such as Suzuki–Miyaura cross-coupling can be performed on the bromophenyl moiety to diversify the compound library.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of new triazole derivatives with different substituents.
Hydrolysis: Formation of 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate." However, the search results do offer some relevant information regarding the compound and related compounds:
Chemical Information:
- Molecular Formula: C12H12BrN3O2
- Molecular Weight: 310.15 g/mol
- IUPAC Name: ethyl 1-[(2-bromophenyl)methyl]triazole-4-carboxylate
- Synonyms: Several synonyms are listed, including 126800-36-0 .
- Structure: The compound contains a 1,2,3-triazole ring substituted with an ethyl carboxylate group and a 2-bromobenzyl group .
Triazoles and their derivatives:
- Triazoles are notable for their therapeutic applications .
- 1-substituted-1,2,3-triazoles can be synthesized using various methods .
- Triazole derivatives have shown biological activities, including anti-inflammatory and antimicrobial properties .
Related Compounds and Applications:
- The search results mention other triazole derivatives with various applications, such as anticancer and anti-tubercular activities . For example, some thiazole derivatives exhibited anticancer activity . Some novel amino thiazoles were produced for activity against the Mycobacterium tuberculosis H37Rv strain .
- Thiophene-linked 1,2,4-triazoles have been identified as crucial cores of therapeutically interesting drugs .
- One study aimed to synthesize antibacterial agents among 1,2,3-triazole derivatives .
Mechanism of Action
The mechanism of action of ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their function. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomerism on the Benzyl Group
- Ethyl 1-[(3-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (): Replacing the 2-bromophenyl group with a 3-methoxyphenyl substituent introduces an electron-donating methoxy group at the meta position. However, reduced steric hindrance compared to bromine may affect binding in biological systems.
- Ethyl 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (): Substituting bromine at the para position (CAS 361990-21-8) reduces steric hindrance compared to the ortho-bromo analog.
Ethyl 5-Methyl-1-(p-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylate ():
The nitro group at the para position is strongly electron-withdrawing, which may increase reactivity in nucleophilic substitution or hydrogen bonding compared to bromine. This compound’s synthesis involves sodium ethoxide-mediated cyclization .
Halogen vs. Heteroaromatic Substituents
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate ():
Fluorine’s high electronegativity and small atomic radius create a polar C–F bond, enhancing lipophilicity and metabolic stability. Crystallographic data () reveal a 77.3° dihedral angle between the triazole and difluorophenyl rings, impacting molecular packing via C–H⋯O/N interactions . The methyl ester further reduces steric bulk compared to ethyl .Ethyl 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylate ():
The pyridine nitrogen introduces hydrogen-bonding capability and basicity, differentiating it from bromophenyl derivatives. This structural feature is exploited in coordination chemistry for ligand design .
Ester Group Variation (Ethyl vs. Methyl)
- For example, methyl esters in and exhibit melting points ~105–106°C, whereas ethyl analogs may have lower melting points due to increased flexibility .
Additional Substituents on the Triazole Ring
- Ethyl 5-Methyl-1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate (): A methyl group at the 5-position introduces steric bulk, which reduced antiproliferative activity against lung cancer cells (NCI-H522) compared to unsubstituted analogs. However, the oxoethyl group enables hydrogen bonding, contributing to moderate bioactivity (69.8% inhibition) .
Physicochemical Properties and Structural Analysis
Table 1: Comparative Physicochemical Data
Crystallographic Insights
- The crystal structure of methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate () was solved using SHELX software , revealing a non-planar arrangement between triazole and phenyl rings. Weak hydrogen bonds stabilize the lattice, influencing solubility and melting behavior .
Biological Activity
Ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12BrN3O2
- Molecular Weight : 282.15 g/mol
- CAS Number : 1009722-72-8
The compound features a triazole ring, which is known for its role in various pharmacological activities due to its ability to interact with biological targets.
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. This compound has shown promising results against various microbial strains. In studies involving several triazole derivatives, it was observed that modifications on the phenyl ring significantly influenced antimicrobial efficacy. For instance, the presence of bromine substituents enhanced activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent research has highlighted the anticancer properties of triazole derivatives. This compound demonstrated cytotoxic effects in vitro against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation. A structure-activity relationship (SAR) analysis suggested that the bromine atom on the phenyl ring contributes to increased cytotoxicity by enhancing lipophilicity and facilitating cellular uptake .
Study 1: Antimicrobial Efficacy
In a comparative study of several triazole derivatives, this compound exhibited an IC50 value of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli. These results indicate significant antimicrobial activity compared to standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into the compound's anticancer activity revealed that it inhibited the proliferation of A549 lung cancer cells with an IC50 value of 12 µg/mL. The study utilized flow cytometry to assess apoptosis and found that treatment with the compound led to an increase in early apoptotic cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : Triazoles often inhibit enzymes involved in fungal cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, methyl propiolate reacts with a benzyl azide precursor under CuSO₄/sodium ascorbate catalysis, achieving high yields (~95%) under optimized conditions (50°C, THF/water). Post-synthesis, purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical to isolate the product .
Q. How is the structure of this compound validated experimentally?
Nuclear magnetic resonance (¹H/¹³C NMR) confirms the triazole ring formation and substituent positions. For instance, the triazole proton typically resonates at δ ~8.0–9.3 ppm. X-ray crystallography (using SHELX software) resolves the molecular geometry, including dihedral angles between the triazole and aryl rings (e.g., 77.3° observed in a related fluorinated analog) .
Q. What analytical techniques are essential for purity assessment?
High-resolution mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., ester C=O stretch ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) monitors purity, especially for intermediates prone to hydrolysis or side reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in CuAAC synthesis be addressed for this compound?
Regioselectivity (1,4- vs. 1,5-triazole) is influenced by steric and electronic factors. Copper(I) catalysts favor 1,4-regioselectivity, but substituents on the azide (e.g., electron-withdrawing bromine) may alter reaction kinetics. Kinetic studies via in-situ NMR or computational modeling (DFT) can optimize conditions .
Q. What strategies resolve discrepancies between crystallographic and spectroscopic data?
For example, if NMR suggests a planar triazole ring but X-ray shows a slight distortion, hydrogen/deuterium exchange experiments or temperature-dependent NMR can probe dynamic effects. SHELXL refinement parameters (e.g., displacement ellipsoids) should be critically evaluated to avoid overinterpretation of thermal motion .
Q. How does the 2-bromophenyl group influence reactivity in downstream modifications?
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylene linker enhances rotational flexibility. Computational studies (e.g., molecular docking) predict steric hindrance effects on binding in bioactive derivatives. Comparative studies with non-brominated analogs reveal electronic effects on reaction rates .
Q. What in vitro assays are suitable for evaluating biological activity?
Antiproliferative assays (e.g., NCI-H522 lung cancer cells) are common for triazole-carboxylates. Dose-response curves (IC₅₀) and growth inhibition percentages (e.g., 75% at 10 µM) quantify efficacy. Structure-activity relationship (SAR) studies highlight the role of the 2-bromophenyl group in membrane permeability .
Q. How can crystallization conditions be optimized for X-ray analysis?
Slow evaporation from DMSO/ethanol mixtures often yields suitable crystals. Weak intermolecular interactions (C–H⋯O/N hydrogen bonds) guide packing; adjusting solvent polarity or using seeding techniques improves crystal quality. Data collection at low temperature (100 K) enhances resolution .
Methodological Considerations
Q. What software tools are recommended for crystallographic refinement?
SHELXL (for small-molecule refinement) and WinGX (for data processing) are industry standards. ORTEP visualizes anisotropic displacement parameters, while Mercury analyzes packing diagrams. Always cross-validate R-factors (e.g., R₁ < 0.05) and check for twinning or disorder .
Q. How should contradictory bioactivity data between similar triazole derivatives be interpreted?
Differences in substituent size (e.g., tert-butyl vs. methyl groups) or stereoelectronic profiles may explain variability. Meta-analyses of published IC₅₀ values and molecular dynamics simulations (e.g., ligand-protein binding stability) provide mechanistic insights. Always corroborate with orthogonal assays (e.g., Western blotting for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
